7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
CAS No.: 1256643-42-1
Cat. No.: VC0110554
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151
* For research use only. Not for human or veterinary use.
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid - 1256643-42-1](/images/no_structure.jpg)
Specification
CAS No. | 1256643-42-1 |
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Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.151 |
IUPAC Name | 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13) |
Standard InChI Key | OKHCRVRHLQRYGZ-UHFFFAOYSA-N |
SMILES | CC1=NC2=NN=C(N2C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identity
7-Methyl triazolo[4,3-a]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound with the molecular formula C7H6N4O2 and a molecular weight of 178.151 g/mol. The compound is registered with CAS number 1256643-42-1. Structurally, it features the fusion of a 1,2,4-triazole ring with a pyrimidine ring, creating the triazolo[4,3-a]pyrimidine core scaffold. The molecule contains a carboxylic acid group (-COOH) at position 3 and a methyl group (-CH3) at position 7 of the bicyclic system.
Structural Representation
The compound can be represented by several structural notations:
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IUPAC Name: 7-methyl- triazolo[4,3-a]pyrimidine-3-carboxylic acid
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SMILES Notation: CC1=NC2=NN=C(N2C=C1)C(=O)O
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Standard InChI: InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
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Standard InChIKey: OKHCRVRHLQRYGZ-UHFFFAOYSA-N
The bicyclic structure is characterized by the fusion of a five-membered 1,2,4-triazole ring with a six-membered pyrimidine ring, creating a rigid heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
Physical and Chemical Properties
Comparative Properties with Related Compounds
For context, related compound 7-Methyl-1,2,4-triazolo[4,3-a]pyrimidin-5-ol (CAS: 3886-55-3) has the following properties:
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Molecular Weight: 150.138 g/mol
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Density: 1.6 g/cm³
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Boiling Point: 241.6°C at 760 mmHg
These values provide insight into the potential physical properties of our target compound, though with the understanding that the carboxylic acid group would alter these properties significantly.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of triazolopyrimidine derivatives typically involves multi-step procedures. Based on related compounds in this class, 7-Methyl triazolo[4,3-a]pyrimidine-3-carboxylic acid could potentially be synthesized through several approaches. One common method involves the reaction of aminotriazoles with appropriate carbonyl compounds or their derivatives.
The search results indicate that triazolopyrimidine derivatives can be prepared using a one-pot three-component synthesis method. This approach typically involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate . While this specific method may require modifications to obtain our target compound, it provides a foundational approach.
Analytical Characterization
The synthesized compound would typically be characterized by various analytical techniques. According to related research, the following methods are commonly employed:
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¹H NMR and ¹³C NMR spectroscopy
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Infrared (IR) spectroscopy
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High-Resolution Mass Spectrometry (HRMS)
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X-ray crystallography (for solid-state structure confirmation)
As noted in research on related compounds: "1H NMR and ESI-MS were utilized to characterize all the synthesized compounds and intermediates" .
Structure-Activity Relationship Studies
Significance of the Triazolopyrimidine Scaffold
The triazolopyrimidine scaffold represents an important heterocyclic system in medicinal chemistry. The fusion of the 1,2,4-triazole ring with the pyrimidine ring creates a unique molecular architecture with specific electronic and spatial properties that can influence interactions with biological targets.
As noted in the literature: "Fusion of the 1,2,4-triazole ring with the pyrimidine ring gives rise to the formation of bicyclic heterocycles called 1,2,4-triazolopyrimidines" . This bicyclic system offers multiple points for hydrogen bonding and other non-covalent interactions, potentially enhancing binding to protein targets.
Role of Substituents in Biological Activity
Studies on related triazolopyrimidine derivatives have highlighted the importance of substituent patterns in determining biological activity. Research on structurally similar compounds has shown that:
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Methoxy (CH3O) substituents on aryl groups can enhance antitumoral activity
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The position and nature of substituents on both the triazole and pyrimidine rings can significantly impact biological properties
For our target compound, the methyl group at position 7 likely influences the electronic properties of the heterocyclic system, potentially affecting interactions with biological targets. The carboxylic acid at position 3 provides a polar, acidic functionality that could engage in hydrogen bonding and ionic interactions with target proteins.
Comparison with Other Bioactive Triazolopyrimidines
Research on related triazolo[4,3-a]pyrazine derivatives has demonstrated their potential as dual inhibitors of c-Met/VEGFR-2 kinases with antiproliferative activities against multiple cancer cell lines, including A549, MCF-7, and Hela . While these are structurally distinct from our target compound (containing a pyrazine rather than pyrimidine ring), they provide valuable insights into the potential activity mechanisms of related heterocyclic systems.
Some derivatives in this class have shown "excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 μM, respectively, as well as excellent kinase inhibitory activities" . These findings suggest potential mechanisms through which our target compound might exert biological effects.
Research Challenges and Future Directions
Current Knowledge Gaps
Despite the potential importance of 7-Methyl triazolo[4,3-a]pyrimidine-3-carboxylic acid, several knowledge gaps exist in the current literature:
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Limited specific studies on this exact compound, with most research focusing on structural analogs
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Incomplete characterization of physical properties and stability profiles
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Insufficient data on its biological activity spectrum and mechanism of action
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Limited information on optimal synthetic routes and scalability
Addressing these gaps would require dedicated research efforts focusing specifically on this compound rather than the broader class of triazolopyrimidine derivatives.
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